molecular formula C22H37NO5 B1255251 saliniketal A

saliniketal A

Cat. No.: B1255251
M. Wt: 395.5 g/mol
InChI Key: GRVRRAOIXXYICO-XVBWCICRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound saliniketal A is a complex organic molecule with a unique structure It features multiple chiral centers and a combination of functional groups, including hydroxyl groups, a dioxabicyclo ring, and a dienamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of saliniketal A typically involves multiple steps, including the formation of the dioxabicyclo ring, the introduction of the hydroxyl groups, and the construction of the dienamide moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry at each chiral center.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The dienamide moiety can be reduced to form saturated amides.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the dienamide moiety may produce saturated amides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Its multiple chiral centers and functional groups could interact with biological targets in unique ways, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound may have potential therapeutic applications. Its structure suggests it could interact with specific enzymes or receptors, leading to the development of new drugs for various diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as increased stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, it may bind to specific enzymes or receptors, altering their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of multiple chiral centers, functional groups, and the dioxabicyclo ring. This structure imparts specific chemical and biological properties that may not be present in similar compounds.

Properties

Molecular Formula

C22H37NO5

Molecular Weight

395.5 g/mol

IUPAC Name

(2Z,4E,6S,7S,8R,9R,10R)-10-[(1S,3S,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-3-yl]-7,9-dihydroxy-2,6,8-trimethylundeca-2,4-dienamide

InChI

InChI=1S/C22H37NO5/c1-12(8-7-9-13(2)21(23)26)18(24)15(4)19(25)16(5)20-14(3)17-10-11-22(6,27-17)28-20/h7-9,12,14-20,24-25H,10-11H2,1-6H3,(H2,23,26)/b8-7+,13-9-/t12-,14+,15+,16+,17-,18-,19+,20+,22-/m0/s1

InChI Key

GRVRRAOIXXYICO-XVBWCICRSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2CC[C@@](O2)(O[C@H]1[C@H](C)[C@@H]([C@H](C)[C@H]([C@@H](C)/C=C/C=C(/C)\C(=O)N)O)O)C

Canonical SMILES

CC1C2CCC(O2)(OC1C(C)C(C(C)C(C(C)C=CC=C(C)C(=O)N)O)O)C

Synonyms

saliniketal A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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